2,2-Dimethyl-4-(pent-4-en-1-yl)thiomorpholine
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Overview
Description
2,2-Dimethyl-4-(pent-4-en-1-yl)thiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of two methyl groups at the 2-position and a pent-4-en-1-yl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(pent-4-en-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with appropriate alkylating agents. One common method is the alkylation of thiomorpholine with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(pent-4-en-1-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different substituents.
Substitution: The pent-4-en-1-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with different alkyl or aryl groups.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(pent-4-en-1-yl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(pent-4-en-1-yl)thiomorpholine involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-(pent-4-yn-1-yl)thiomorpholine: Similar structure but with an alkyne group instead of an alkene group.
2,2-Dimethyl-4-(pent-4-en-1-yl)morpholine: Similar structure but with an oxygen atom instead of a sulfur atom in the ring.
Uniqueness
2,2-Dimethyl-4-(pent-4-en-1-yl)thiomorpholine is unique due to the presence of both the thiomorpholine ring and the pent-4-en-1-yl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H21NS |
---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
2,2-dimethyl-4-pent-4-enylthiomorpholine |
InChI |
InChI=1S/C11H21NS/c1-4-5-6-7-12-8-9-13-11(2,3)10-12/h4H,1,5-10H2,2-3H3 |
InChI Key |
VECOHCBBCQOCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)CCCC=C)C |
Origin of Product |
United States |
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